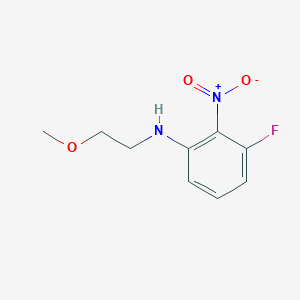
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (FMENA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMENA is a nitroaniline derivative that has a fluoro group and a methoxyethyl group attached to the aromatic ring.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is not well understood, but it is believed to involve the interaction of the compound with cellular targets such as enzymes and receptors. 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to have fluorescent properties, which makes it useful for bioimaging applications.
Biochemical and Physiological Effects
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to have low toxicity and is relatively stable under physiological conditions. However, the compound may have some adverse effects on cellular processes, such as DNA synthesis and repair, and protein synthesis. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may interact with cellular targets in a non-specific manner, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has several advantages for lab experiments, including its stability, low toxicity, and fluorescent properties. However, the compound may be difficult to synthesize and purify, which may limit its availability for research. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may have limited solubility in certain solvents, which may affect its performance in certain applications.
Zukünftige Richtungen
Future research on 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may focus on exploring its potential applications in other fields, such as catalysis and optoelectronics. In addition, further studies may be conducted to elucidate its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new derivatives of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may lead to the discovery of compounds with improved properties and performance.
Synthesemethoden
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can be synthesized through a multi-step reaction process that involves the nitration of 3-fluoroaniline, followed by the reduction of the nitro group to an amino group, and finally, the introduction of a methoxyethyl group through an alkylation reaction. The synthesis of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline requires careful handling of hazardous chemicals, and the reaction conditions must be optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been used as a building block for the synthesis of fluorescent dyes and OLED materials. In materials science, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been investigated for its potential as an anticancer agent and as a fluorescent probe for bioimaging.
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-methoxyethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-6-5-11-8-4-2-3-7(10)9(8)12(13)14/h2-4,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVGANBEJPKKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


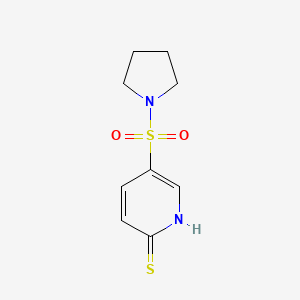

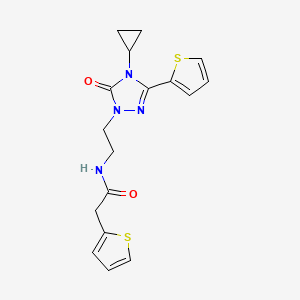
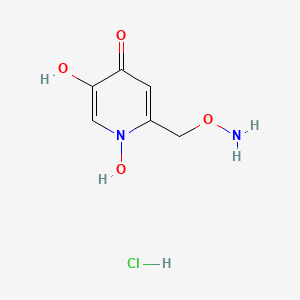
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)
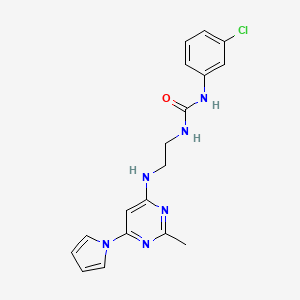
![5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2786070.png)
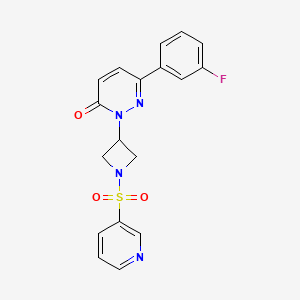
![2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2786072.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2786074.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)
